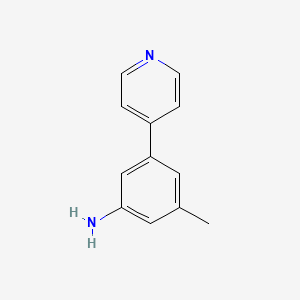
3-Methyl-5-(pyridin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(pyridin-4-yl)aniline: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted at the 4-position with an aniline group, which is further substituted with a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyridin-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methyl-5-bromoaniline is coupled with 4-pyridylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method could be the direct amination of 3-methyl-5-bromopyridine with aniline in the presence of a suitable catalyst. This method can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(pyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Methyl-5-(pyridin-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It serves as an intermediate in the synthesis of drugs and other medicinal compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(pyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor function. The compound’s structure allows it to fit into active sites or binding pockets of target molecules, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-5-(pyridin-3-yl)aniline
- 3-Methyl-5-(pyridin-2-yl)aniline
- 4-Methyl-5-(pyridin-4-yl)aniline
Uniqueness
3-Methyl-5-(pyridin-4-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and pyridine groups can affect the compound’s electronic properties and its ability to interact with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
3-methyl-5-pyridin-4-ylaniline |
InChI |
InChI=1S/C12H12N2/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h2-8H,13H2,1H3 |
Clave InChI |
QLOXDLSINWSONF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


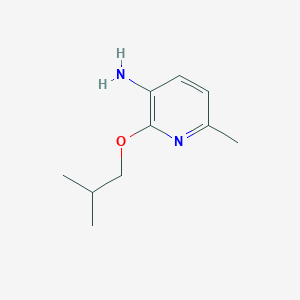
![(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13083009.png)
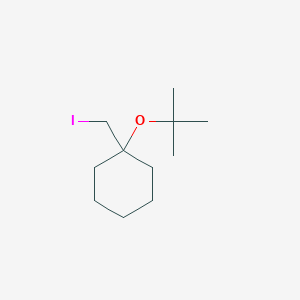

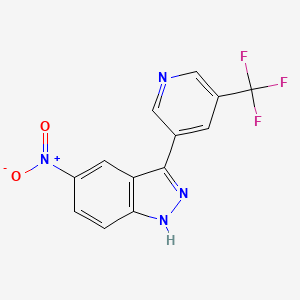
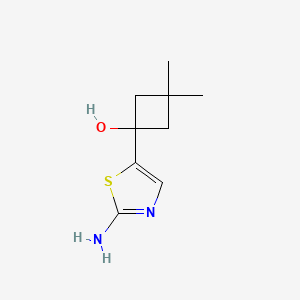
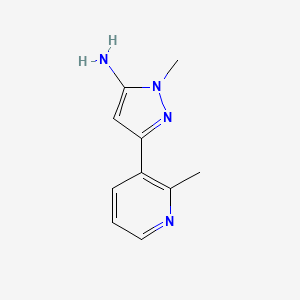
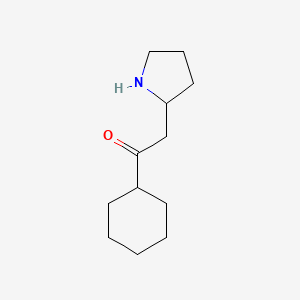
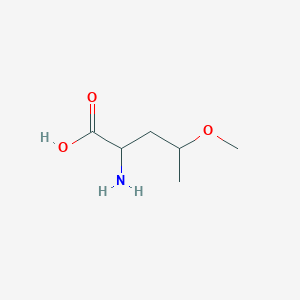
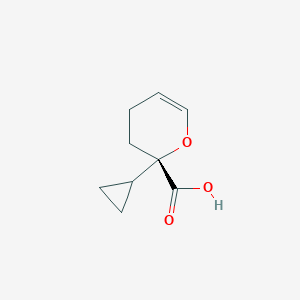


![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)

